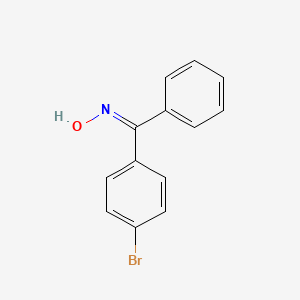![molecular formula C15H13FINO3 B5537105 4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzaldehyde oxime derivatives, including compounds similar to "4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime," involves strategic functionalization of the benzaldehyde backbone. For example, the synthesis of 3-fluoro-4-methoxybenzaldehyde has been simplified into a one-step process, showcasing the efficiency improvements in synthesizing such compounds (Wang Bao-jie, 2006). This illustrates the ongoing advancements in synthetic methodologies for producing complex benzaldehyde derivatives efficiently.
Molecular Structure Analysis
The molecular structure of benzaldehyde oxime derivatives is characterized by various functional groups that contribute to their unique chemical behavior. For instance, the crystal structures of methoxybenzaldehyde oxime derivatives reveal different conformations and hydrogen-bonding patterns, indicating the significant impact of substituents on the overall molecular geometry and intermolecular interactions (L. Gomes et al., 2018).
Chemical Reactions and Properties
Benzaldehyde oxime derivatives participate in various chemical reactions, reflecting their reactivity and functional utility. The oxidation of substituted 4-fluorobenzaldehydes, for instance, has been applied to synthesize fluorinated phenols, demonstrating the versatility of these compounds in chemical transformations (P. Chakraborty, M. Kilbourn, 1991).
科学的研究の応用
Radiosynthesis and Biodistribution
- Radiosynthesis and PET Imaging : A study by Glaser et al. (2008) focuses on the use of oxime chemistry in the (18)F-labeling of peptides for PET imaging. They explore the effect of different prosthetic groups on biodistribution and tumor uptake in mice. This indicates the compound's potential in enhancing imaging techniques (Glaser et al., 2008).
Electrochemical and Photocatalytic Applications
- Electrosynthesis and Hydrogenation : Sherbo et al. (2018) discuss the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, indicating a potential application in electrochemical reactions (Sherbo et al., 2018).
- Photocatalytic Oxidation : Research by Higashimoto et al. (2009) explores the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes, indicating its application in photocatalysis (Higashimoto et al., 2009).
Chemical Synthesis and Modification
- Prosthetic Groups for 18F Labeling : A comparison of various prosthetic groups for 18F labeling of peptides and proteins is presented by Wuest et al. (2008). This includes the study of oxime formations through reactions with 4-[18F]fluorobenzaldehyde, indicating its role in enhancing labeling techniques (Wuest et al., 2008).
Biological and Pharmaceutical Applications
- Insecticidal and Fungicidal Activity : Zhang et al. (2013) designed and synthesized a series of oxime ethers and examined their larvicidal and fungicidal activities, indicating potential pharmaceutical applications (Zhang et al., 2013).
Molecular Docking and Interaction Studies
- Molecular Docking Investigations : Ghalla et al. (2018) conducted a study on the structural and electronic properties of 4-methoxybenzaldehyde, including molecular docking behaviors, highlighting its potential in molecular interaction studies (Ghalla et al., 2018).
Oxidative Reactions and Mechanism Studies
- Oxidative Demethylation : Fraaije and van Berkel (1997) studied the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase, providing insight into the mechanism of oxidation in related compounds (Fraaije & van Berkel, 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FINO3/c1-20-14-7-11(8-18-19)6-13(17)15(14)21-9-10-2-4-12(16)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUMJWXDPFRCPE-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

